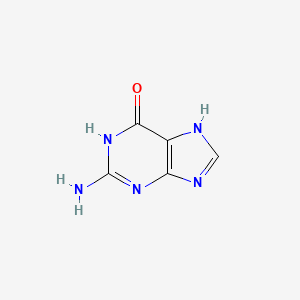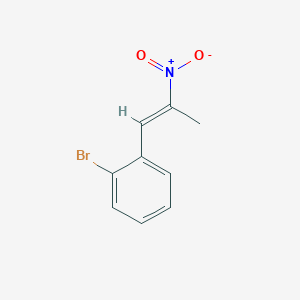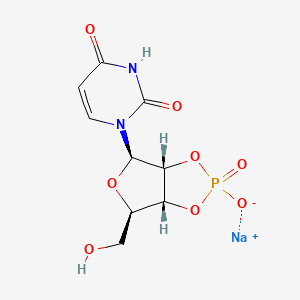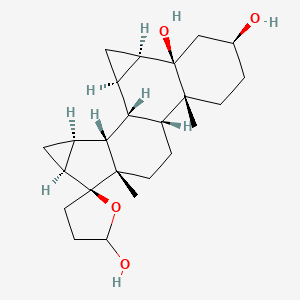
Guanina
Descripción general
Descripción
Synthesis Analysis
Guanine can be synthesized through various chemical processes, involving key reactants such as 2,4,5-3 amino-6-pyrimidine sulphate and sodium formate under specific conditions. One method includes the use of sodium formate under the conditions of 3 atm and formic acid as a catalyst, followed by treatment with ammonia water, resulting in a simple, high recovery, and short reaction time synthesis process (Zhang Cong-fe, 2013). Another approach involves the use of Tsuji-Trost allylic substitution, offering access to guanine α-carboxy nucleoside phosphonate, which shows interesting antiviral DNA polymerase activity (N. Maguire, A. Ford, J. Balzarini, A. Maguire, 2018).
Molecular Structure Analysis
The molecular structure of guanine exhibits two-dimensional ordering on substrates like graphite and MoS2, forming a closely packed two-dimensional array through linear chains of hydrogen-bonded molecules. This structural ordering facilitates understanding the intermolecular interactions and the heteroepitaxial growth mechanism on these surfaces (W. Heckl, D. Smith, G. Binnig, H. Klagges, T. Hänsch, J. Maddocks, 1991).
Chemical Reactions and Properties
Guanine's chemical behavior is influenced by its ability to form guanine quadruplexes (G-quadruplexes) with important roles in biological processes, including chromosomal telomeres and immunoglobulin switch regions. These G-quadruplex structures are stabilized by specific ions and exhibit unique properties essential for understanding guanine's role in genetic regulation and potential therapeutic applications (G. Laughlan, A. Murchie, David Norman, M. Moore, P. Moody, D. Lilley, B. Luisi, 1994).
Physical Properties Analysis
Guanine's physical properties, such as its crystal structure and hydration interactions, have been extensively studied. For instance, the structure of guanine hydrochloride dihydrate has been analyzed, providing insights into the dimensions and hydrogen bonding configurations critical for DNA's structure and function (J. Iball, H. R. Wilson, 1963).
Chemical Properties Analysis
The chemical properties of guanine are significantly impacted by its interactions with water and ions. Studies have revealed the formation of polyhydrated complexes and the role of hydrogen bonding in stabilizing these structures. Such interactions are pivotal for understanding the biochemical behavior of guanine in aqueous environments and its biological functionalities (Oleg S. Sukhanov, O. Shishkin, L. Gorb, J. Leszczynski, 2008).
Aplicaciones Científicas De Investigación
Nanotecnología y biología química
La guanina y sus nucleobases relacionadas, como la guanosina, la desoxiguanosina y la isoguanosina, son herramientas moleculares notables para diseñar ensamblajes supramoleculares funcionales {svg_1}. Pueden autoensamblarse a través de un pluralismo topológico único, formando nucleobases aisladas, cuartetos macrocíclicos discretos y cintas lineales virtualmente infinitas {svg_2}. Esta capacidad les confiere una considerable versatilidad funcional, encontrando aplicaciones en campos como la nanotecnología y la biología química {svg_3}.
Biomineralización
Los cristales de this compound con propiedades ópticas únicas en los organismos se han estudiado ampliamente, y se están estableciendo los principios de biomineralización de la this compound {svg_4}. Los principios de biomineralización de la this compound serán útiles para la síntesis de cristales de this compound con excelentes propiedades y el diseño de materiales orgánicos funcionales para fármacos, colorantes, semiconductores orgánicos, etc. {svg_5}.
Reacciones biológicas y transducción de señales
La this compound juega un papel indispensable en la construcción de ácidos nucleicos, y sus derivados participan en diversas funciones celulares como la regulación de reacciones biológicas y la transducción de señales {svg_6}. El monitoreo de los niveles de this compound y sus derivados es crucial para comprender sus roles biológicos y las enfermedades relacionadas {svg_7}.
Materiales basados en carbono
Los investigadores han sintetizado nanocarbonos a partir de moléculas de this compound para comprender mejor el papel preciso que juega el nitrógeno en los materiales basados en carbono y explorar los mecanismos de reacción de estos sistemas catalíticos {svg_8}.
Química supramolecular
Las herramientas moleculares basadas en this compound han encontrado aplicaciones en el campo de la química supramolecular {svg_9}. Estas herramientas se han aprovechado progresivamente para diseñar herramientas moleculares basadas en G cada vez más versátiles {svg_10}.
Materia blanda
La this compound también ha encontrado aplicaciones en el campo de la materia blanda {svg_11}. La gran cantidad de información sobre la this compound se ha utilizado para diseñar herramientas moleculares basadas en G versátiles para este campo {svg_12}.
Mecanismo De Acción
Target of Action
Guanine, a purine derivative, primarily targets several enzymes including Purine nucleoside phosphorylase , Purine nucleoside phosphorylase 2 , Xanthine phosphoribosyltransferase , and GTP cyclohydrolase 1 . These enzymes play crucial roles in various biochemical processes, including purine metabolism and signal transduction .
Mode of Action
Guanine interacts with its targets through a series of biochemical reactions. For instance, it is involved in the conversion of hypoxanthine or guanine and 5-phospho-α-D-ribose 1-diphosphate (PRPP) to inosine 5’-monophosphate (IMP) or guanosine 5’-monophosphate (GMP), and pyrophosphate (PPi) in the presence of the enzyme Hypoxanthine–guanine phosphoribosyltransferase . This interaction leads to changes in the cellular levels of these nucleotides, impacting various cellular processes.
Biochemical Pathways
Guanine plays a significant role in the purine metabolism pathway . It is involved in the synthesis of IMP, which is the first compound in the pathway to have a completely formed purine ring system . Guanine also contributes to the formation of GMP, an essential component of RNA and DNA . Disruptions in these pathways can lead to various diseases, including Lesch-Nyhan Syndrome and Gout .
Result of Action
The action of guanine at the molecular and cellular level results in the production of key components of nucleic acids (RNA and DNA). This contributes to various cellular processes, including cell growth, differentiation, and survival . Moreover, guanine’s interaction with its targets can influence the balance of nucleotides in the cell, affecting DNA replication and protein synthesis .
Action Environment
The action, efficacy, and stability of guanine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of guanine, potentially impacting its interaction with target enzymes . Additionally, the presence of other molecules, such as inhibitors or activators of the target enzymes, can also influence the action of guanine .
Safety and Hazards
Direcciones Futuras
Guanine crystals with unique optical properties in organisms have been extensively studied and the biomineralization principles of guanine are being established . The biomineralization principles of guanine will be helpful for the synthesis of guanine crystals with excellent properties and the design of functional organic materials for drugs, dyes, organic semiconductors, etc .
Propiedades
IUPAC Name |
2-amino-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTPUPDQBNUYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Record name | guanine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Guanine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052476 | |
| Record name | Guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid | |
| Record name | Guanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14475 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Guanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BOILING POINT: SUBLIMES | |
| Record name | GUANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C | |
| Record name | Guanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GUANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE | |
CAS RN |
73-40-5 | |
| Record name | Guanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z93L87A1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GUANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 °C (DECOMP), 360 °C | |
| Record name | Guanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GUANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Q & A
Q1: How does the interaction of guanine with cadmium ions impact DNA?
A1: Cadmium ions can form complexes with guanine bases, potentially leading to oxidative stress and DNA damage. [] This interaction is significant due to cadmium's toxicity and its implication in carcinogenesis. [] Interestingly, cadmium complexes with 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, were not detected in these studies. []
Q2: How does oxidation affect the behavior of guanine within G-quadruplex structures?
A2: Oxidation of guanine to 8-oxo-7,8-dihydroguanine (8-oxoG) within G-quadruplexes (G4) can disrupt their stability and lead to gene activation. [] Research has shown that 8-oxoG can induce the formation of a guanine-vacancy-containing G4 (vG4). [] These vG4s can be stabilized by the binding of guanine metabolites like cGMP and GTP, suggesting a potential regulatory role in response to oxidative damage. []
Q3: What is the molecular formula and weight of guanine?
A3: Guanine has a molecular formula of C5H5N5O and a molecular weight of 151.13 g/mol.
Q4: Does the tautomeric state of guanine affect its interaction with enzymes like guanine deaminase?
A5: Contrary to previous assumptions, studies suggest that the active site of Bacillus subtilis guanine deaminase (bGD) does not significantly influence the tautomeric state of guanine. [] The enzyme primarily interacts with the most abundant tautomer of guanine found in aqueous solutions. []
Q5: How does the incorporation of guanine into ferromagnetic films impact their properties?
A6: Hybridizing biogenic guanine crystals with ferromagnetic thin films can significantly enhance their magnetic orientation control. [] This hybridization allows for 3D manipulation of the crystals using weaker magnetic fields, potentially reducing power consumption in related device applications. []
Q6: Can the interaction of guanine with certain molecules be exploited for photocatalytic applications?
A7: Research suggests that photocatalytic systems incorporating guanine derivatives, like 8-oxoguanine, can facilitate the conversion of precursor molecules into fatty acids under visible light. [, ] This process, potentially mimicking early metabolic processes, highlights the potential of guanine-based systems in artificial photosynthesis and protocell research. [, ]
Q7: How have molecular dynamics simulations contributed to understanding the formation and stability of G-quadruplexes?
A8: All-atom molecular dynamics simulations have provided valuable insights into the forces governing G-quadruplex (G4) formation. [] Studies focusing on the dissociation of a single G-tetrad from a telomeric G4 structure revealed that interactions within the sugar-phosphate backbone, particularly the minimization of phosphate-phosphate repulsion, are crucial for the overall stability of the G-tetrad motif. []
Q8: How do structural modifications to guanine analogs influence their antiviral activity?
A9: Modifications to the guanine structure, particularly at the C2 and C6 positions, can significantly impact the antiviral activity of its C-nucleoside analogs. [] For instance, the 2-amino-6-chloro-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one and its 6-bromo derivative demonstrated promising prophylactic activity against Semliki Forest virus infection in mice. []
Q9: How does the presence of a diphenylcarbamoyl protecting group at the O6 position of guanine influence its reactivity in glycosylation reactions?
A10: Introducing a diphenylcarbamoyl protecting group at the O6 position of guanine leads to highly regioselective glycosylation, primarily yielding 9-glycosylguanines. [] This protection strategy provides a controlled approach for synthesizing specific guanine nucleoside analogs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








